REACTION_SMILES
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[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([C:6](=[O:7])[Cl:8])[cH:9][cH:10][cH:11][cH:12]1.[NH2:13][c:14]1[cH:15][n:16][c:17]([Cl:20])[cH:18][cH:19]1>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([C:6](=[O:7])[NH:13][c:14]2[cH:15][n:16][c:17]([Cl:20])[cH:18][cH:19]2)[cH:9][cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)nc1
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Name
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Type
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product
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Smiles
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O=C(Nc1ccc(Cl)nc1)c1ccccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |